

The Pharmacokinetic Profile of Fv-100: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Fv-100

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Introduction

Fv-100 is an orally administered prodrug of the bicyclic nucleoside analogue CF-1743, a highly potent and selective inhibitor of the varicella-zoster virus (VZV).^{[1][2]} Developed for the treatment of herpes zoster (shingles) and the prevention of postherpetic neuralgia (PHN), **Fv-100** offers the potential for a once-daily dosing regimen.^{[2][3][4]} This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral **Fv-100**, drawing from key clinical and preclinical studies.

Core Pharmacokinetic Properties

Following oral administration, **Fv-100** is rapidly and extensively converted to its active moiety, CF-1743.^{[1][3]} Plasma concentrations of CF-1743 are measurable within 10 to 30 minutes of **Fv-100** administration.^[1] The concentration of CF-1743 remains above the level required to reduce viral activity by 50% for the entire 24-hour dosing period, supporting the potential for once-daily administration.^{[1][3]}

Bioavailability and Food Effect

The absolute oral bioavailability of **Fv-100** has not been explicitly reported in the available literature. However, studies have investigated the impact of food on its absorption. A high-fat

meal was found to reduce the exposure to CF-1743, while a low-fat meal did not have a significant effect.[\[1\]](#)[\[3\]](#)

Clinical Pharmacokinetics: Human Studies

The primary data on the pharmacokinetics of **Fv-100** in humans come from a series of randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult volunteers.[\[1\]](#) These studies assessed the safety and pharmacokinetic profile of single and multiple ascending doses of **Fv-100** in both young and elderly subjects.[\[1\]](#)[\[3\]](#)

Single Ascending Dose (SAD) Study in Young Adults (18-55 years)

Table 1: Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of **Fv-100** in Young Adults[\[1\]](#)

Dose of Fv-100	Cmax (ng/mL)	Tmax (h)	AUC0-∞ (ng·h/mL)	t1/2 (h)
100 mg	433 ± 103	1.5 (1.0-2.0)	3,360 ± 681	7.7 ± 1.3
200 mg	834 ± 165	1.8 (1.0-3.0)	6,890 ± 1,350	8.1 ± 1.1
400 mg	1,560 ± 321	2.0 (1.0-3.0)	13,800 ± 2,810	8.5 ± 1.2
800 mg	2,890 ± 654	2.0 (1.5-4.0)	26,500 ± 5,870	8.7 ± 1.0

Data are presented as mean ± standard deviation for Cmax, AUC0-∞, and t1/2. Tmax is presented as median (range).

Multiple Ascending Dose (MAD) Study in Young Adults (18-55 years)

Table 2: Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of **Fv-100** for 7 Days in Young Adults[\[1\]](#)

Dose of Fv-100	C _{max,ss} (ng/mL)	T _{max,ss} (h)	AUC _{0-24,ss} (ng·h/mL)	t _{1/2} (h)
100 mg QD	489 ± 112	2.0 (1.0-3.0)	4,230 ± 987	8.3 ± 1.4
200 mg QD	945 ± 201	2.0 (1.0-4.0)	8,760 ± 1,890	8.6 ± 1.2
400 mg QD	1,780 ± 398	2.0 (1.5-4.0)	16,500 ± 3,760	8.9 ± 1.1
400 mg BID	1,990 ± 453	2.0 (1.0-3.0)	18,700 ± 4,120	8.8 ± 1.3
800 mg QD	3,120 ± 701	2.0 (1.5-4.0)	30,100 ± 6,980	9.1 ± 1.0

Data are presented as mean ± standard deviation for C_{max,ss}, AUC_{0-24,ss}, and t_{1/2}. T_{max,ss} is presented as median (range). ss denotes steady state. QD = once daily, BID = twice daily.

Study in Elderly Adults (≥65 years)

Pharmacokinetic parameters in elderly subjects were comparable to those observed in younger adults, suggesting that dose modifications for this population may not be necessary.[\[3\]](#)

Table 3: Pharmacokinetic Parameters of CF-1743 After Single and Multiple 400 mg Doses of **Fv-100** in Elderly Adults[\[1\]](#)

Dosing Regimen	C _{max} (ng/mL)	T _{max} (h)	AUC (ng·h/mL)	t _{1/2} (h)
Single 400 mg dose	1,610 ± 345	2.0 (1.0-4.0)	14,500 ± 3,120	8.7 ± 1.3
400 mg QD for 7 days	1,830 ± 412	2.0 (1.5-4.0)	17,100 ± 3,980	9.0 ± 1.2

Data are presented as mean ± standard deviation for C_{max}, AUC, and t_{1/2}. T_{max} is presented as median (range). AUC for the single dose is AUC_{0-∞} and for the multiple dose is AUC_{0-24,ss}.

Preclinical Pharmacokinetics

Nonclinical testing in rats and dogs supported the progression of **Fv-100** into human clinical trials.^[1] In rats, oral administration of **Fv-100** at doses of 50, 100, and 500 mg/kg did not induce any biologically relevant respiratory changes or apparent neuropharmacological effects.^[1] An in vivo telemetry study in dogs with oral doses up to 100 mg/kg of **Fv-100** showed no measurable effects on cardiac rhythm, electrocardiogram (ECG) morphology, or circulatory functions.^[1]

Experimental Protocols

Human Clinical Trials

Three randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the pharmacokinetics and safety of oral **Fv-100**.^{[1][3]}

Study Designs:

- **Single Ascending Dose (SAD) Study:** Healthy subjects aged 18 to 55 years received single oral doses of 100 mg, 200 mg, 400 mg, or 800 mg of **Fv-100**. The effect of a high-fat versus a low-fat meal was evaluated in the 400 mg dose group.^[3]
- **Multiple Ascending Dose (MAD) Study:** Healthy subjects aged 18 to 55 years received multiple oral doses of **Fv-100** for 7 days. The dosing regimens were 100 mg once daily (QD), 200 mg QD, 400 mg QD, 400 mg twice a day (BID), and 800 mg QD.^[3]
- **Elderly Study:** This two-part study was conducted in subjects aged 65 years and older. The first part involved a single 400 mg dose, and the second part consisted of a 400 mg QD dosing regimen for 7 days.^[3]

Sample Collection and Analysis:

- **Blood Sampling:** Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of **Fv-100** and its active metabolite, CF-1743.
- **Urine Sampling:** Urine was collected to assess the renal excretion of **Fv-100** and CF-1743. Renal excretion of CF-1743 was found to be very low.^{[1][3]}
- **Bioanalytical Method:** Concentrations of **Fv-100** and CF-1743 in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

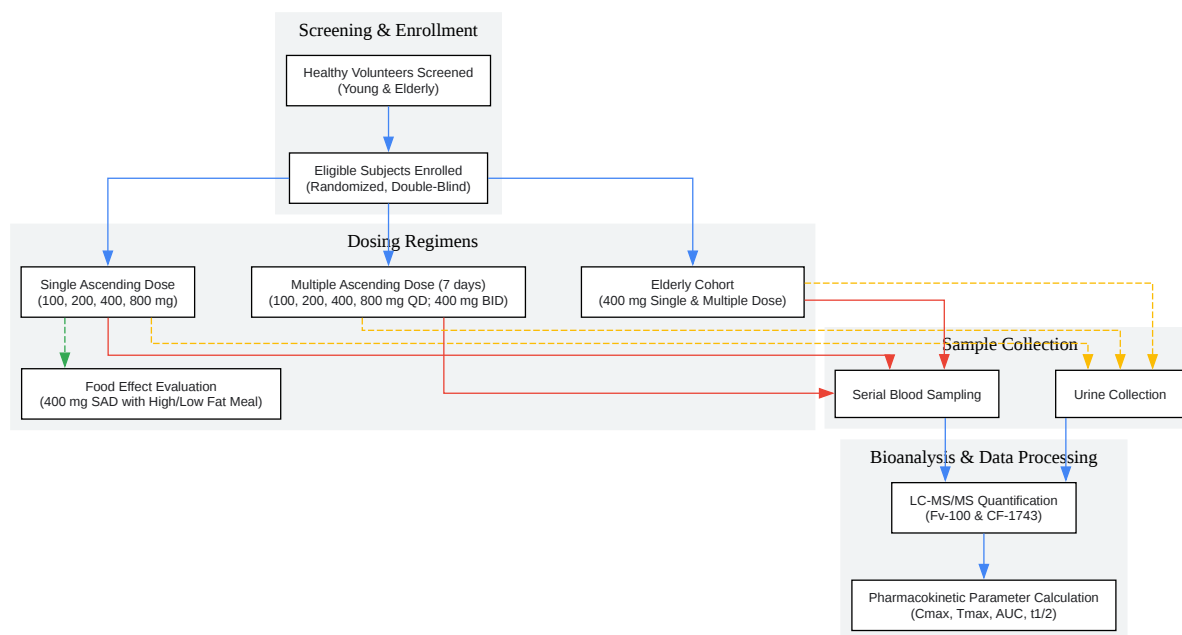
method.[1] The assays were linear over the range of quantification and were validated according to International Conference on Harmonisation (ICH) guidelines.[1] For **Fv-100**, the transitions monitored were $498.5 > 216.0$ m/z and $498.5 > 188.1$ m/z.[1] For CF-1743, the transition monitored was $399.1 > 283.1$ m/z.[1]

Preclinical Studies

Detailed protocols for the preclinical studies were not extensively described in the available literature. However, the studies involved oral administration of **Fv-100** to rats and dogs to assess safety and tolerability.[1]

Visualizations

Experimental Workflow: Human Pharmacokinetic Studies



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Caption: Workflow of the clinical pharmacokinetic studies of **Fv-100**.

Conclusion

Oral **Fv-100** is rapidly and extensively converted to the active antiviral agent CF-1743, with pharmacokinetic properties that support a once-daily dosing regimen. The pharmacokinetic profile is consistent across young and elderly adult populations, suggesting that age-related

dose adjustments may not be required. The effect of food on bioavailability, particularly a reduction in exposure with high-fat meals, should be considered in clinical practice. Overall, the favorable pharmacokinetic and safety profile of **Fv-100** warrants its continued development for the treatment of herpes zoster and the prevention of postherpetic neuralgia.[1][3]

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